

physical and chemical properties of 2-Deoxokanshone M

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Compound of Interest

Compound Name: 2-Deoxokanshone M

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2-Deoxokanshone M: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Deoxokanshone M**, a sesquiterpenoid of interest for its potential therapeutic applications. This document details its structural characterization, experimental protocols for its isolation, and its role in relevant signaling pathways.

Core Physical and Chemical Properties

While specific experimental values for some physical properties of **2-Deoxokanshone M** are not widely reported in publicly available literature, its chemical identity has been established through spectroscopic methods. It is a derivative of the closely related compound, Kanshone M, which has been isolated from *Nardostachys jatamansi*.

Table 1: Physical and Chemical Properties of **2-Deoxokanshone M** and Related Compounds

Property	2-Deoxokanshone M	Kanshone M
Appearance	Yellowish oil (inferred)	Yellowish oil[1]
Molecular Formula	C ₁₂ H ₁₄ O ₂	C ₁₂ H ₁₄ O ₃ [1]
Molecular Weight	190.24 g/mol (Calculated)	206.24 g/mol (Calculated)
HRESIMS	Data not available	C ₁₂ H ₁₄ O ₃ [1]
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Solubility	Data not available	Data not available

Structural Elucidation: Spectroscopic Data

The structure of **2-Deoxokanshone M** has been determined primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts.

Table 2: ¹H NMR Spectral Data of **2-Deoxokanshone M** (in DMSO-d₆)[2]

Position	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
1	7.15	d	9.8
2	6.20	d	9.8
4	3.32	m	
6	2.91	m	
8	5.98	s	
12	1.48	s	
13	1.46	s	
14	1.25	d	7.1
15	1.08	d	6.8

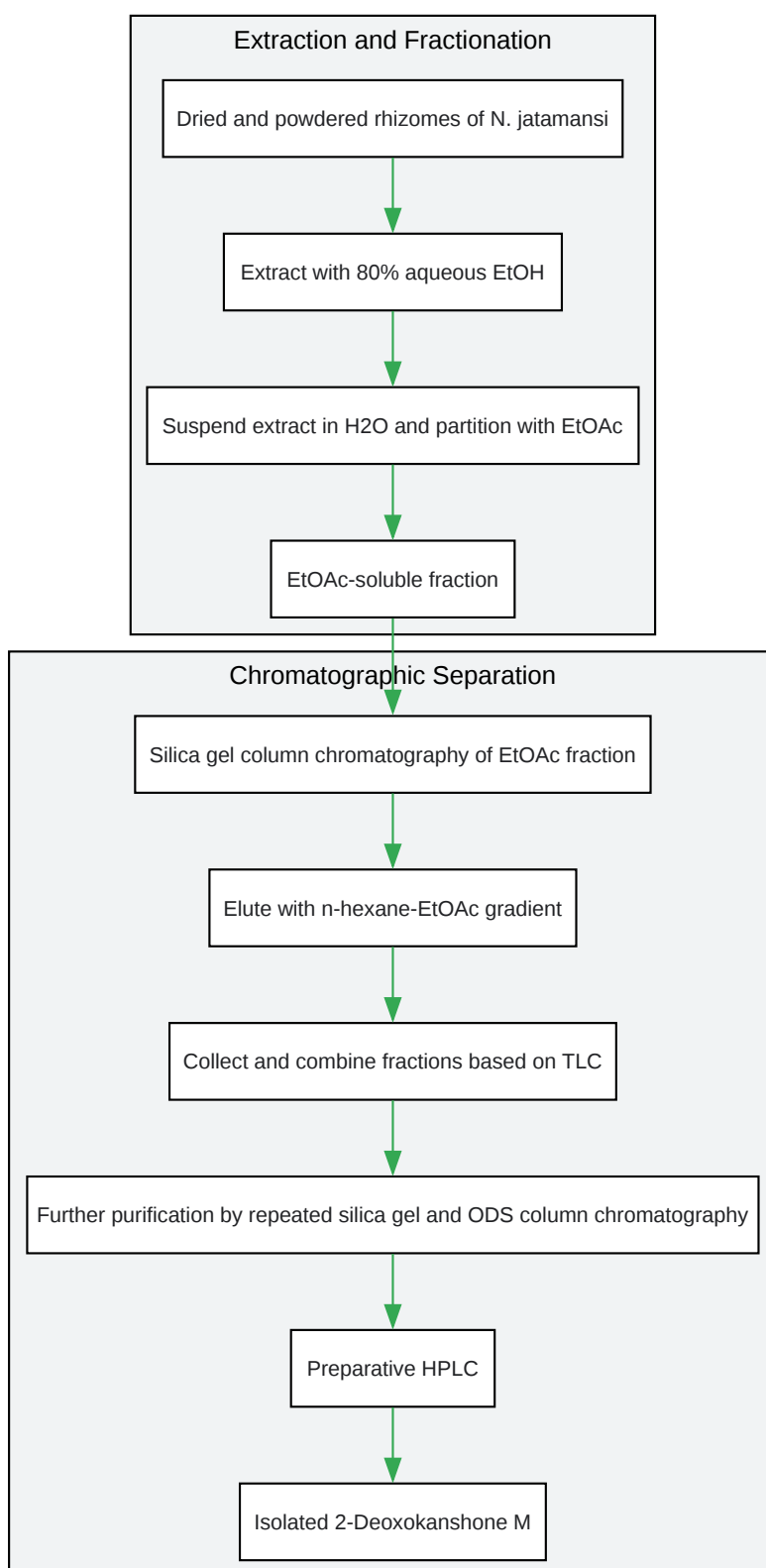
Table 3: ^{13}C NMR Spectral Data of **2-Deoxokanshone M** (in DMSO- d_6)[2]

Position	Chemical Shift (δ , ppm)
1	150.2
2	126.1
3	198.9
4	40.1
5	42.5
6	33.8
7	197.6
8	106.8
9	167.8
10	158.1
12	27.8
13	27.5
14	21.5
15	16.5

Experimental Protocols

Isolation of Sesquiterpenoids from *Nardostachys jatamansi*

The following is a general procedure for the isolation of sesquiterpenoids, including Kanshone M, from the rhizomes and roots of *Nardostachys jatamansi*, which can be adapted for the isolation of **2-Deoxokanshone M**.



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Figure 1. General workflow for the isolation of **2-Deoxokanshone M**.

Methodology:

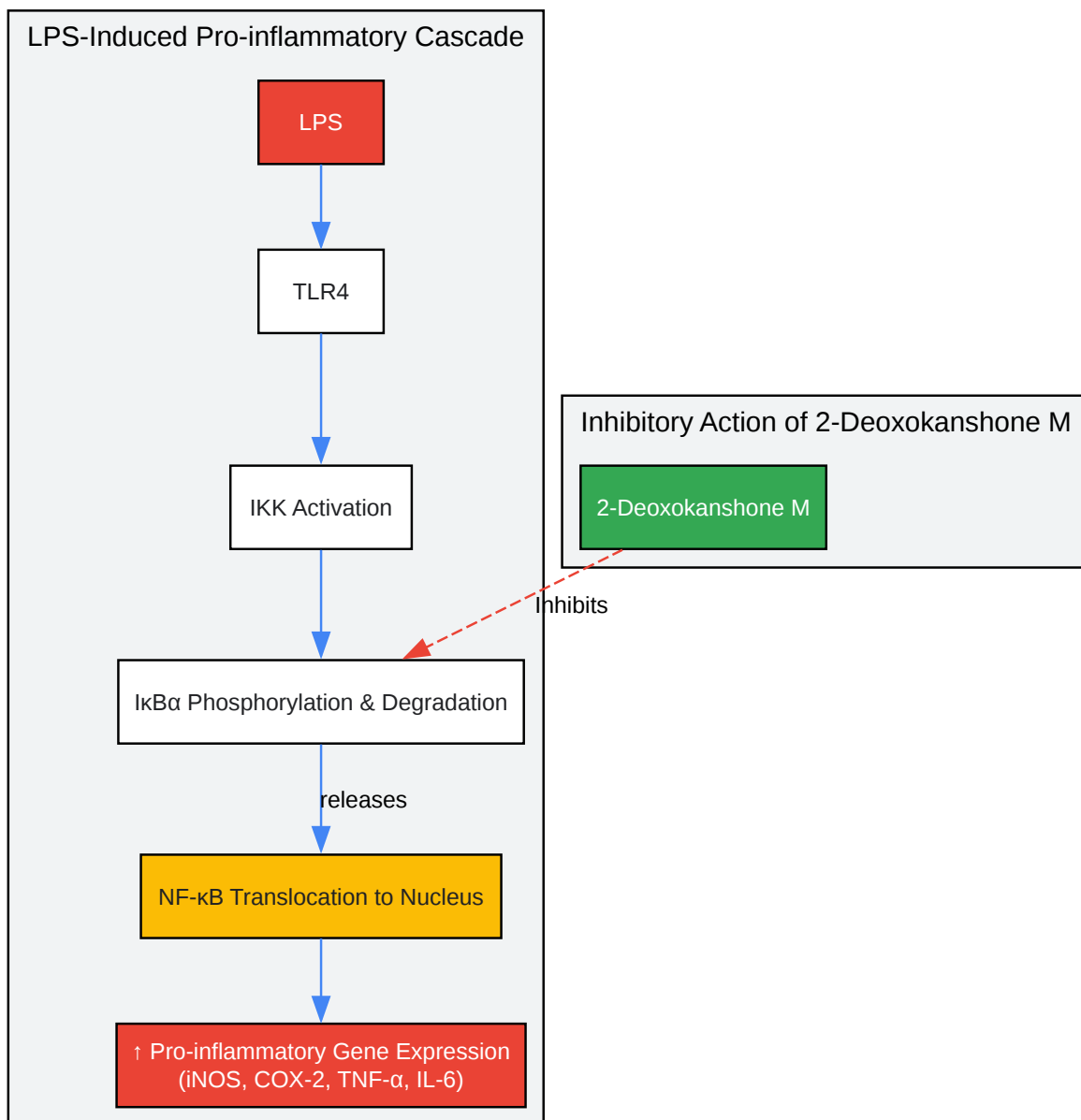
- **Extraction:** The dried and powdered rhizomes of *Nardostachys jatamansi* are extracted with 80% aqueous ethanol.
- **Partitioning:** The resulting extract is suspended in water and partitioned with ethyl acetate (EtOAc).
- **Column Chromatography:** The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc.
- **Fraction Collection:** Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Further Purification:** Fractions containing the target compound are further purified using repeated silica gel and octadecylsilanized (ODS) silica gel column chromatography.
- **Preparative HPLC:** Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure **2-Deoxokanshone M**.

Biological Activity and Signaling Pathways

Sesquiterpenoids isolated from *Nardostachys jatamansi* have demonstrated significant anti-neuroinflammatory effects. The primary mechanism of action is believed to be through the modulation of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.

Anti-Neuroinflammatory Effects via NF- κ B Pathway Inhibition

In the context of neuroinflammation, microglia, the resident immune cells of the central nervous system, are activated by stimuli such as lipopolysaccharide (LPS). This activation triggers a signaling cascade that leads to the production of pro-inflammatory mediators.



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Figure 2. Inhibition of the NF-κB signaling pathway by **2-Deoxokanshone M**.

Pathway Description:

- **Activation:** Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the surface of microglial cells.

- **Signal Transduction:** This binding initiates a downstream signaling cascade that leads to the activation of the I κ B kinase (IKK) complex.
- **NF- κ B Release:** Activated IKK phosphorylates the inhibitor of kappa B alpha (I κ B α), leading to its ubiquitination and subsequent degradation. This releases the NF- κ B dimer.
- **Nuclear Translocation:** The freed NF- κ B translocates into the nucleus.
- **Gene Expression:** In the nucleus, NF- κ B binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6).
- **Inhibition by 2-Deoxokanshone M:** 2-Deoxokanshone M is proposed to exert its anti-inflammatory effect by inhibiting the phosphorylation and degradation of I κ B α , thereby preventing the nuclear translocation of NF- κ B and subsequent expression of pro-inflammatory mediators.

Conclusion

2-Deoxokanshone M is a promising sesquiterpenoid with potential for development as an anti-neuroinflammatory agent. Its structural elucidation through spectroscopic techniques provides a solid foundation for further investigation. The likely mechanism of action via inhibition of the NF- κ B signaling pathway offers a clear direction for future pharmacological studies. Further research is warranted to determine its full range of physical properties and to optimize protocols for its synthesis and isolation to facilitate preclinical and clinical development.

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References

- 1. Isolation of Novel Sesquiterpenoids and Anti-neuroinflammatory Metabolites from *Nardostachys jatamansi* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

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